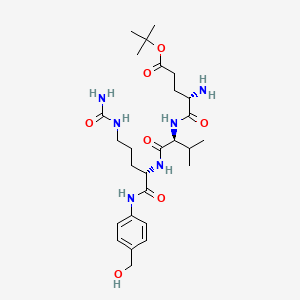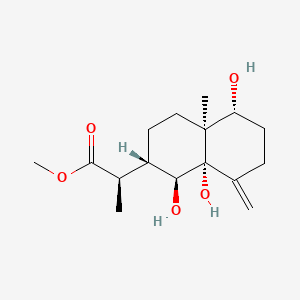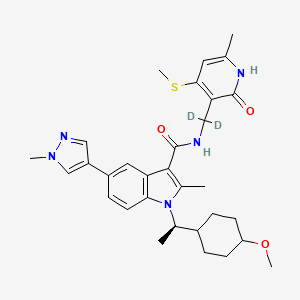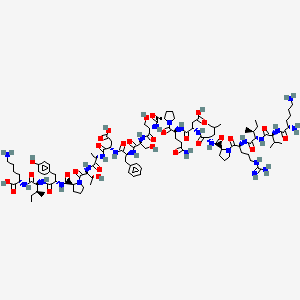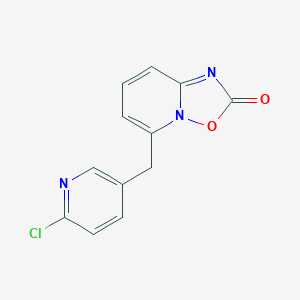
Hydroxy Tipelukast-d6 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Tipelukast-d6 (sodium) is a deuterium-labeled derivative of Hydroxy Tipelukast sodium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Hydroxy Tipelukast enhances its stability and allows for more precise tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Tipelukast-d6 (sodium) involves the deuteration of Hydroxy Tipelukast sodium. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecular structure. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Hydroxy Tipelukast-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Tipelukast-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hydroxy Tipelukast-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Wirkmechanismus
Hydroxy Tipelukast-d6 (sodium) exerts its effects by acting as a leukotriene receptor antagonist. It binds to leukotriene receptors, blocking the action of leukotrienes, which are inflammatory mediators. This mechanism helps reduce inflammation and is particularly useful in conditions such as asthma and allergic rhinitis. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxy Tipelukast sodium: The non-deuterated form of Hydroxy Tipelukast-d6 (sodium).
Tipelukast: Another leukotriene receptor antagonist with similar anti-inflammatory properties.
Uniqueness
Hydroxy Tipelukast-d6 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .
Eigenschaften
Molekularformel |
C29H39NaO7S |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
sodium;4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C29H40O7S.Na/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2;/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33);/q;+1/p-1/i8D2,17D2,18D2; |
InChI-Schlüssel |
IGXGSDAMVCMWSQ-TWVPJIPGSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)[O-])CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
Kanonische SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)[O-])C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
